di-t-butoxydiacetoxysilane
Description
Contextualization within Modern Materials Science and Chemical Engineering
In materials science and chemical engineering, organosilicon compounds are fundamental building blocks for a vast array of functional materials. researchgate.net They are utilized as precursors for silicone polymers (siloxanes), resins, and elastomers, which are valued for their durability and resistance to heat and water. iust.ac.irtaylorandfrancis.com These materials find application as coatings, adhesives, sealants, and modifiers. iust.ac.irsmolecule.cominnospk.com For instance, organosilicons are used to impart water repellency to surfaces, protect lignocellulosic materials like wood from fungal decay, and act as softening agents in the paper industry. iust.ac.irinnospk.com
In the realm of electronics, organosilicon compounds are crucial for manufacturing semiconductor devices, where they serve as insulators, dielectric materials, and encapsulants. iust.ac.iriust.ac.ir The drive to miniaturize electronic components has led to the development of specialized organosilicon precursors for creating low-dielectric constant (low-k) interlayer dielectrics, which are essential for reducing signal delay in integrated circuits. nih.gov Chemical engineering processes often leverage organosilicon compounds as synthetic intermediates, catalysts, and drug carriers in pharmaceutical production. iust.ac.irresearchgate.net
Significance of Silane (B1218182) Derivatives in Contemporary Research and Development
Silanes, compounds containing a silicon-hydrogen bond or, more broadly, any four-substituent silicon compound, are a pivotal subclass of organosilicon compounds driving significant research and development. iust.ac.irresearchgate.net Their utility often stems from their ability to act as coupling agents, forming stable bridges between inorganic substrates (like glass or metal oxides) and organic polymers. researchgate.netnih.gov This function is critical for enhancing the mechanical properties and adhesion in composite materials. amazonaws.com
Contemporary research heavily relies on silane derivatives for surface modification. smolecule.comnih.gov By carefully selecting the functional groups on the silicon atom, researchers can tailor the surface properties of materials, such as wettability (hydrophobicity/hydrophilicity), adhesion, and biocompatibility. smolecule.comnih.gov This has profound implications in fields like biomedical engineering, corrosion protection, and microelectronics. researchgate.netsmolecule.com Furthermore, silanes are key precursors in the synthesis of high-purity silicon for semiconductors, silicon quantum dots for advanced displays and imaging, and in various chemical vapor deposition (CVD) processes for creating thin films. taylorandfrancis.comgoogle.comresearchgate.netwikipedia.org The development of novel silane derivatives continues to push the boundaries of materials science, enabling the creation of materials with precisely controlled properties for specialized applications. iust.ac.irresearchgate.net
Overview of Di-t-butoxydiacetoxysilane (DTBDAS) as a Research Subject
This compound (DTBDAS), with the chemical formula C₁₂H₂₄O₆Si, is a specialized organosilicon compound that has garnered attention as a subject of focused research. smolecule.comnih.gov It is a silane derivative featuring a central silicon atom bonded to two tert-butoxy (B1229062) groups and two acetoxy groups. smolecule.com This unique structure imparts specific reactivity, particularly its tendency to hydrolyze upon contact with moisture. smolecule.comlanyachem.com This hydrolysis reaction generates reactive silanol (B1196071) (Si-OH) groups, which can then condense to form stable siloxane (Si-O-Si) networks, a property central to many of its applications. smolecule.com
As a research subject, DTBDAS is primarily investigated for its role as a cross-linking agent and a precursor for advanced materials. smolecule.cominnospk.com It is a key raw material in the formulation of room temperature vulcanizing (RTV-1) sealants, which cure in the presence of ambient moisture. innospk.comchemicalbook.com Research also explores its use as a precursor for silica (B1680970) coatings and thin films through chemical vapor deposition (CVD) and as an impregnant for ceramic coatings. amazonaws.comgoogle.comscribd.com Studies have examined its utility in modifying surfaces to improve adhesion and create water-repellent coatings. smolecule.cominnospk.com The synthesis of DTBDAS itself is a subject of study, with methods including the reaction of tetraacetoxysilane with tert-butanol (B103910) or a two-step acylation and esterification process being investigated for efficiency and product purity. smolecule.comgoogle.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13170-23-5 | smolecule.cominnospk.com |
| Molecular Formula | C₁₂H₂₄O₆Si | smolecule.comnih.govgelest.com |
| Molecular Weight | 292.40 g/mol | smolecule.comnih.govgelest.com |
| Appearance | Colorless to slightly yellowish transparent liquid | nih.govlanyachem.cominnospk.com |
| Density | ~1.01-1.0196 g/cm³ | innospk.comgelest.com |
| Boiling Point | 102°C at 5 mmHg | innospk.comgelest.com |
| Melting Point | -4°C | innospk.comgelest.com |
| Refractive Index | ~1.4040 @ 20°C | innospk.comgelest.com |
| Flash Point | 95°C | innospk.comgelest.com |
Direct Reaction Approaches for DTBDAS Synthesis
Direct synthesis methods typically involve the reaction of a fully substituted silicon precursor with an alcohol, leading to a partial substitution of the initial groups. This approach offers a more streamlined process compared to multi-step syntheses.
Reacting Tetraacetoxysilane with tert-Butanol
A primary method for synthesizing this compound involves the direct reaction of tetraacetoxysilane with tert-butanol. In this process, two of the acetoxy groups on the silicon atom are replaced by tert-butoxy groups through an esterification reaction. google.com This reaction is a nucleophilic substitution at the silicon center, where the oxygen atom of tert-butanol attacks the electrophilic silicon atom, leading to the displacement of an acetoxy group.
The kinetics of the reaction between tetraacetoxysilane and tert-butanol are significantly influenced by temperature. The process is typically conducted by heating the reaction mixture to facilitate the reaction. For instance, in one described method, after the slow addition of tert-butanol to the intermediate product (tetraacetoxysilane), the mixture is warmed to a temperature range of 55–100 °C. google.com
Elevated temperatures serve multiple purposes in this synthesis. Primarily, they provide the necessary activation energy for the nucleophilic substitution of the bulky tert-butoxy groups onto the silicon atom. Secondly, heating helps to drive the reaction to completion by facilitating the removal of the acetic acid by-product, often under vacuum conditions. google.com The continuous removal of a product shifts the reaction equilibrium towards the formation of the desired this compound, in accordance with Le Chatelier's principle.
The principal by-product in the synthesis of this compound from tetraacetoxysilane and tert-butanol is acetic acid. google.comgelest.com The formation of this by-product is an inherent part of the esterification reaction. In addition to acetic acid, incomplete reactions can lead to the presence of mono-substituted (tert-butoxy)triacetoxysilane or unreacted tetraacetoxysilane in the final product mixture.
Purification of this compound is crucial to achieve the desired product quality. The primary strategy employed is vacuum distillation. google.com This technique is effective due to the differences in boiling points between the desired product and the by-products. Acetic acid is more volatile and can be selectively removed by heating the reaction mixture under reduced pressure (e.g., 680–700 mmHg). google.com The final product, this compound, can then be isolated with a purity exceeding 90%. google.com
Table 1: Physical Properties of Compounds in Direct Synthesis
| Compound | Molecular Formula | Boiling Point (°C) | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | C₁₂H₂₄O₆Si | 102 °C @ 5 mmHg gelest.com | 292.40 gelest.com |
| tert-Butanol | C₄H₁₀O | 82.4 °C | 74.12 |
| Acetic Acid | C₂H₄O₂ | 118 °C | 60.05 |
| Tetraacetoxysilane | C₈H₁₂O₈Si | 110 °C @ 3 mmHg | 264.26 |
Multi-Step Synthetic Routes for DTBDAS
Multi-step syntheses provide an alternative approach to producing this compound, often allowing for greater control over the reaction intermediates and potentially leading to higher purity products. These routes typically involve the sequential introduction of the different functional groups onto the silicon atom.
Two-Step Acylation-Esterification Processes
The first step in this synthetic route is the acylation of silicon tetrachloride. google.com This is achieved by reacting silicon tetrachloride with acetic anhydride (B1165640). Silicon tetrachloride is a highly electrophilic compound due to the electron-withdrawing nature of the four chlorine atoms. wikipedia.orgunacademy.com The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen of acetic anhydride on the electron-deficient silicon atom of silicon tetrachloride. quora.com
The reaction proceeds as follows: SiCl₄ + 2 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl
In this reaction, silicon tetrachloride is slowly added to acetic anhydride at a controlled temperature. google.com The reaction produces the intermediate tetraacetoxysilane and the by-product acetyl chloride. google.com The more volatile acetyl chloride is typically removed from the reaction mixture by heating, which drives the reaction forward. google.comgoogle.com The resulting tetraacetoxysilane is then used in the subsequent esterification step with tert-butanol as described in the direct reaction approach. google.com This two-step process allows for the formation of a stable intermediate, which can be purified before the final esterification, thereby reducing the presence of chloro-functionalized impurities in the final product. google.com
Table 2: Reactants and Products in the Acylation Step
| Compound | Role | Molecular Formula | Key Properties |
|---|---|---|---|
| Silicon Tetrachloride | Starting Material | SiCl₄ | Colorless, volatile liquid; strong electrophile. wikipedia.org |
| Acetic Anhydride | Acylating Agent | C₄H₆O₃ | Colorless liquid; reacts with electrophiles. |
| Tetraacetoxysilane | Intermediate Product | C₈H₁₂O₈Si | Solid used in the subsequent esterification step. |
| Acetyl Chloride | By-product | C₂H₃ClO | Volatile liquid; removed by distillation. google.com |
An in-depth examination of the synthetic methodologies for producing this compound (DTBDAS) reveals a landscape of evolving chemical processes. This article focuses exclusively on the established and alternative reaction pathways for this significant organosilicon compound, detailing the mechanics, influential conditions, and the application of sustainable chemical principles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[acetyloxy-bis[(2-methylpropan-2-yl)oxy]silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6Si/c1-9(13)15-19(16-10(2)14,17-11(3,4)5)18-12(6,7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARTXXEFXPWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065372 | |
| Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
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Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellow liquid; [Strem Chemicals MSDS] | |
| Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
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| Record name | Di-tert-butoxydiacetoxysilane | |
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CAS No. |
13170-23-5 | |
| Record name | Acetic acid, 1,1′-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
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| Record name | Di-tert-butoxydiacetoxysilane | |
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| Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
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| Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
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| Record name | Diacetoxydi-tert-butoxysilane | |
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| Record name | DI-TERT-BUTOXYDIACETOXYSILANE | |
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Reactivity and Mechanistic Investigations of Di T Butoxydiacetoxysilane
Hydrolytic Stability and Pathways of DTBDAS
Di-t-butoxydiacetoxysilane is characterized by its sensitivity to moisture, readily undergoing hydrolysis. silsource.comblueskychemical.comlanyachem.com This process is a critical first step in the application of this compound, particularly in systems where it acts as a crosslinking agent or adhesion promoter. The material decomposes in the presence of moist air or water, a reaction that defines its stability and handling requirements. gelest.com
The primary reaction of DTBDAS with water is hydrolysis, which leads to the formation of silanol (B1196071) compounds (species containing Si-OH groups). smolecule.com In this reaction, the acetoxy (CH₃COO-) and tert-butoxy (B1229062) ((CH₃)₃CO-) groups attached to the central silicon atom are replaced by hydroxyl (-OH) groups. The hydrolysis byproducts are t-butanol and acetic acid. gelest.com This transformation from an acetoxy- and alkoxy-substituted silane (B1218182) to a silanol is a fundamental step that activates the molecule for subsequent condensation reactions.
The hydrolytic activity of this compound is positioned between that of alkoxysilanes and chlorosilanes. blueskychemical.comlanyachem.comblueskychemical.com Chlorosilanes are known for their very high reactivity with water, often leading to rapid and difficult-to-control hydrolysis. In contrast, alkoxysilanes generally exhibit lower intrinsic reactivity and their hydrolysis often requires catalysis. gelest.com DTBDAS's intermediate reactivity provides a balance, offering more controlled hydrolysis than chlorosilanes while being more reactive than many standard alkoxysilanes. Unlike alkoxysilanes, the hydrolysis byproducts of acetoxysilanes can propagate the reaction, contributing to their higher reactivity. gelest.com
Table 1: Comparative Hydrolytic Reactivity of Silane Types
| Silane Type | Relative Hydrolysis Rate | Byproducts | Catalysis |
| Chlorosilanes | Very High | HCl | Not required; byproduct is catalytic |
| This compound | High / Intermediate blueskychemical.comlanyachem.comblueskychemical.com | Acetic Acid, t-Butanol gelest.com | Not required blueskychemical.comlanyachem.com |
| Alkoxysilanes | Low to Moderate gelest.com | Alcohols | Often required (acid or base) gelest.com |
Condensation Reactions and Siloxane Network Formation
Following the initial hydrolysis step, the newly formed silanol intermediates are highly reactive and participate in condensation reactions. This process is the basis for the formation of stable, crosslinked siloxane networks, which are essential for the function of DTBDAS in coatings, adhesives, and sealants. smolecule.com
The silanol groups generated from the hydrolysis of DTBDAS can react with each other in a process known as self-condensation. smolecule.com In this step, two silanol groups (Si-OH) combine to form a siloxane bond (Si-O-Si) and a molecule of water. unm.edu This condensation continues, leading to the growth of oligomers and eventually a crosslinked, three-dimensional polysiloxane network. gelest.com This network formation is the chemical basis for the curing process in materials where DTBDAS is used as a crosslinker.
The silanol intermediates derived from DTBDAS are not limited to reacting with themselves. They can also undergo co-condensation with other silanols or different silicate (B1173343) species present in a formulation. smolecule.com This property allows DTBDAS to integrate into and crosslink with other silicone or silicate materials, enhancing the properties of the final product. Furthermore, these silanol groups can react with hydroxyl groups present on the surfaces of various inorganic substrates (like glass or metals), forming strong covalent bonds that are key to its function as an adhesion promoter. smolecule.com
Role in the Development of Cross-linked Polymeric Structures
This compound is a key component in the formation of cross-linked polymeric structures, particularly in room-temperature vulcanizing (RTV) silicone sealants. Its primary function is to act as a cross-linking agent for polymers containing reactive terminal groups, such as hydroxy-functionalized silicone polymers.
The cross-linking mechanism is a two-stage process initiated by the presence of moisture:
Hydrolysis: The process begins when the compound is exposed to atmospheric moisture. The acetoxy groups (-OCOCH₃) on the silicon atom are highly susceptible to hydrolysis. They react with water (H₂O) to form silanol intermediates (Si-OH) and release acetic acid as a byproduct. osisilicones.comvanabio.com The characteristic vinegar-like smell of these types of sealants as they cure is due to the release of this acetic acid. osisilicones.com
Si(OR)₂(OCOCH₃)₂ + 2H₂O → Si(OR)₂(OH)₂ + 2CH₃COOH
Condensation: The newly formed, highly reactive silanol groups then undergo a condensation reaction. Two silanol groups react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This process is repeated, creating a three-dimensional network of covalent bonds that link the polymer chains together.
2 Si(OR)₂(OH)₂ → (RO)₂(OH)Si-O-Si(OH)(OR)₂ + H₂O
This formation of a robust siloxane network results in the transformation of the liquid or semi-solid polymer into a durable, flexible silicone elastomer. osisilicones.com The material's final properties, such as strength and elasticity, are directly influenced by the density of these cross-links.
Esterification Reactions of Acetoxy Groups
Reaction with Alcohols for Material Property Modification
The acetoxy groups of this compound can undergo a transesterification reaction when treated with an alcohol (R'-OH). In this reaction, the acetyl group (-COCH₃) is displaced by the alkoxy group (-OR') from the alcohol, forming a new silicon ester and releasing acetic acid. masterorganicchemistry.com This is an equilibrium reaction that can be driven to completion by removing the acetic acid byproduct. google.com
Si(OR)₂(OCOCH₃)₂ + 2 R'-OH ⇌ Si(OR)₂(OR')₂ + 2 CH₃COOH
This reactivity is fundamental to both the synthesis of the compound and its potential for modifying material properties. The synthesis of this compound itself involves the esterification of tetraacetoxysilane with tert-butyl alcohol. google.com
By selecting alcohols with specific functional groups (R'), this reaction can be used to precisely modify the properties of the resulting material. For example, an alcohol containing a fluorinated chain could be introduced to enhance hydrophobicity, or an alcohol with a UV-absorbing moiety could be incorporated to improve resistance to photodegradation. This allows for the fine-tuning of the cross-linker's structure to achieve desired performance characteristics in the final cured polymer.
Thermal Decomposition Chemistry of DTBDAS
The thermal stability of this compound is limited; decomposition can begin at temperatures as low as 110°C and is generally observed by 170°C. gelest.com At temperatures exceeding 150°C, it decomposes into several identifiable products through a series of complex chemical reactions. gelest.comamazonaws.com
Identification of Pyrolytic Products (Acetic Acid Anhydride (B1165640), 2-Methyl Propene)
Mass spectrometry studies of the thermal decomposition of this compound have identified the primary pyrolytic products as acetic acid anhydride and 2-methylpropene (isobutylene). researchgate.net The formation of acetic anhydride is also confirmed by safety data, which indicates it will form at temperatures above 150°C. gelest.comamazonaws.com
| Precursor | Temperature | Pyrolytic Products |
| This compound | >150°C | Acetic Acid Anhydride, 2-Methylpropene |
Proposed Mechanism of Beta-Hydride Elimination
The formation of 2-methylpropene is explained by the beta-hydride elimination mechanism, a common reaction pathway for compounds containing alkoxide groups with hydrogen atoms on the beta-carbon. wikipedia.orgilpi.com
In the case of the tert-butoxy group (–OC(CH₃)₃), the central silicon atom acts as the reactive center. The process is thought to occur as follows:
A hydrogen atom from one of the methyl groups (the beta-carbon relative to the silicon-oxygen bond) is transferred to the silicon-oxygen bond.
This transfer occurs via a four-centered transition state involving the silicon, oxygen, beta-carbon, and the transferring hydride. ilpi.com
This hydride transfer facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a silicon-hydride bond and the release of the stable alkene, 2-methylpropene. youtube.com
This reaction is a key step in the thermal degradation of the molecule, leading to the loss of its bulky organic side groups.
Formation of Silicon Dioxide Coatings or Powder from Remaining Silicic Acid
Following the elimination of the organic groups (acetoxy and tert-butoxy) through pyrolysis, the remaining silicon-containing species is a highly unstable form of silicic acid or a related silicon-oxygen intermediate. This residue subsequently undergoes further condensation and rearrangement upon continued heating. The Si-OH groups condense to form more stable Si-O-Si siloxane bonds, releasing water. This process continues until a stable, three-dimensional network of silicon dioxide (SiO₂) is formed. gelest.comamazonaws.com
Depending on the conditions of the thermal decomposition, this resulting silicon dioxide can be produced as a thin film or coating on a substrate or as a fine powder. researchgate.net This property allows this compound to be used as a precursor for depositing silica (B1680970) films via chemical vapor deposition (CVD). researchgate.net
Influence of Temperature on Decomposition Pathways (423-923 K)
The thermal decomposition of this compound involves multiple pathways that are highly dependent on temperature. Within the range of 423 K to 923 K (150 °C to 650 °C), the compound undergoes a series of reactions leading to the formation of various volatile products and solid silicon dioxide.
At the lower end of this temperature spectrum, specifically at temperatures greater than 423 K (150 °C), the initial decomposition is primarily driven by the lability of the acetoxy groups. The compound breaks down to yield t-butanol, organic acid vapors (predominantly acetic acid), and small quantities of acetic anhydride. gelest.com The final solid product of this decomposition is silicon dioxide. gelest.com
As the temperature increases towards the upper end of the 423-923 K range, it is mechanistically plausible that elimination reactions involving the t-butoxy groups become more significant. In analogous thermal decomposition studies of other alkoxysilanes, such as tetraethoxysilane, the elimination of an alkene from the alkoxy group is a primary decomposition pathway. For this compound, this would involve a β-hydride elimination from the t-butoxy group to form isobutene and a silanol (Si-OH) group. This newly formed silanol is highly reactive and can readily undergo condensation with other silanols or remaining alkoxysilyl groups to form stable siloxane (Si-O-Si) bonds, contributing to the eventual formation of a silicon dioxide network.
The decomposition can be summarized in the following stages:
Low Temperature (approx. >423 K): Initial decomposition is dominated by the release of the acetoxy and t-butoxy groups, forming acetic acid, t-butanol, and some acetic anhydride.
High Temperature: At elevated temperatures within this range, elimination reactions are expected to produce isobutene, leading to the formation of reactive silanol intermediates.
Final Product: Condensation of silanol intermediates and further decomposition at high temperatures ultimately yield a stable network of silicon dioxide.
Table 1: Thermal Decomposition Products of this compound (423-923 K)
| Temperature Range | Primary Decomposition Pathway | Major Volatile Products | Solid Residue |
| > 423 K (>150 °C) | Hydrolysis/decomposition of acetoxy and t-butoxy groups. | t-Butanol, Acetic Acid, Acetic Anhydride gelest.com | Silicon Dioxide gelest.com |
| Elevated Temps (within range) | β-hydride elimination from t-butoxy groups. | Isobutene, Water | Silicon Dioxide |
Acid-Catalyzed Decomposition of Labile Alkoxysilyl Groups
The decomposition of this compound is significantly accelerated in the presence of acid. The compound's acetoxy and t-butoxy groups are labile and susceptible to acid-catalyzed hydrolysis. This process is fundamental to its application as a cross-linking agent and adhesion promoter, where controlled decomposition is desired to form reactive intermediates. The acid catalyst, typically a proton (H+), initiates the reaction by protonating the oxygen atom of an alkoxy or acetoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. gelest.comviu.cachemguide.co.uk
Formation of Silanol Groups and Volatile Gases
The primary result of the acid-catalyzed decomposition of this compound in the presence of moisture is the formation of silanol (Si-OH) groups and the liberation of volatile organic compounds. gelest.com The hydrolysis of the two acetoxy groups yields two molecules of acetic acid. The hydrolysis of the two t-butoxy groups yields two molecules of t-butanol.
The reaction proceeds as follows:
Protonation: An acid catalyst protonates the oxygen of an acetoxy or t-butoxy group.
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.
Cleavage: The protonated group is cleaved, leaving a silanol group and releasing either acetic acid or t-butanol.
This process repeats until all four organic groups are replaced by hydroxyl groups, potentially forming silicic acid, Si(OH)₄, which is highly unstable and readily condenses. The liberated acetic acid can itself act as a catalyst, propagating the hydrolysis reaction. gelest.com Both t-butanol and acetic acid are volatile, being released as gases or vapors during the reaction. gelest.com
Table 2: Products of Acid-Catalyzed Hydrolysis
| Reactant | Product | Byproduct (Volatile) |
| This compound | Silanol Groups (Si-OH) | Acetic Acid (CH₃COOH) gelest.com |
| t-Butanol ((CH₃)₃COH) gelest.com |
Cross-linking Mechanism in Photo-patternable Compositions
In photo-patternable compositions, this compound functions as a cross-linker through a process initiated by photochemically generated acid. These systems typically incorporate a Photo-Acid Generator (PAG), a compound that produces a strong acid upon exposure to light of a specific wavelength (e.g., UV light). dakenchem.comsan-apro.co.jpfujifilm.com
The cross-linking mechanism unfolds in a sequence of steps:
Acid Generation: In illuminated regions of the composition, the PAG absorbs photons and decomposes, releasing protons (H+) and creating a localized acidic environment. san-apro.co.jpfujifilm.comgoogle.com
Catalyzed Hydrolysis: The photogenerated acid catalyzes the rapid hydrolysis of the this compound molecules in the exposed area, as described in section 3.5.1. This reaction consumes ambient moisture and converts the labile acetoxy and t-butoxy groups into reactive silanol (Si-OH) groups. gelest.comgelest.com
Condensation and Network Formation: The resulting silanol intermediates are highly reactive and undergo condensation reactions with each other. gelest.comresearchgate.netgoogle.com A condensation reaction between two silanol groups (Si-OH + HO-Si) forms a stable siloxane bridge (Si-O-Si) and a molecule of water. researchgate.net
Pattern Formation: This acid-catalyzed condensation process proceeds rapidly in the illuminated areas, building a dense, cross-linked, three-dimensional siloxane network. This network renders the exposed portion of the material insoluble in a developer solvent, while the unexposed regions, where no acid was generated, remain soluble. Subsequent removal of the unexposed material with the developer reveals the desired pattern.
This mechanism allows for the precise, light-defined patterning of materials, a critical process in applications such as microelectronics and coatings. san-apro.co.jpfujifilm.com
Cross-linking Agent in Polymeric Systems
As a cross-linking agent, this compound plays a crucial role in transforming liquid or semi-solid polymers into solid, three-dimensional networks. hengdasilane.com This process, known as curing or vulcanization, significantly modifies the material's properties. The cross-linking mechanism of this compound typically involves the hydrolysis of its acetoxy groups in the presence of moisture, which leads to the formation of reactive silanol groups. These silanol groups can then condense with hydroxyl-terminated polymer chains or with each other, creating stable siloxane (Si-O-Si) bonds that link the polymer chains together. sinosil.com
This compound is instrumental in the preparation of various elastomeric materials, most notably silicone elastomers. osisilicones.com Elastomers are polymers characterized by their high elasticity, allowing them to be stretched and return to their original shape. csidesigns.com The fundamental building block for many of these materials is a silanol-terminated polymer, such as polydimethylsiloxane. sinosil.com In the formulation of these materials, this compound is added to the base polymer. Upon exposure to atmospheric moisture, a cross-linking reaction is initiated at room temperature, leading to the formation of a cured, elastomeric solid. sinosil.com This process is a cornerstone of formulating one-component, moisture-curing Room Temperature Vulcanizing (RTV) silicone systems. sinosil.comsinosil.com
The introduction of cross-links by this compound into a polymer matrix leads to a significant enhancement of its mechanical properties. The formation of a three-dimensional network restricts the movement of polymer chains, which in turn improves the material's strength, elasticity, and resistance to tearing. hengdasilane.comcsidesigns.com Unfilled silicone polymers, for instance, have very poor mechanical properties. gelest.com The cross-linking process converts the viscous polymer into a durable, elastic material. gelest.com While specific quantitative data for this compound's direct impact is often proprietary, the general effects of cross-linking on elastomers are well-documented and are summarized in the table below.
| Mechanical Property | Effect of Cross-linking |
| Elasticity | Increased ability to return to original shape after deformation. csidesigns.com |
| Tensile Strength | Enhanced resistance to being pulled apart under tension. icm.edu.pl |
| Tear Resistance | Improved ability to resist the growth of a cut or nick. |
| Hardness | Increased surface hardness and resistance to indentation. gelest.com |
The primary application of this compound as a cross-linker is within silicone-based systems. osisilicones.com Its reactivity with hydroxyl-functionalized silicone polymers is well-established. osisilicones.com Silanes, in general, are also utilized to modify and cross-link other polymer systems. For example, functional silanes can be incorporated into polyurethanes and epoxies to improve their properties. gelest.comresearchgate.net In these systems, the silane's organic functionality can react with the polymer backbone, while the moisture-curable silane portion can form a cross-linked network. researchgate.net This dual reactivity allows for the creation of hybrid polymers with enhanced durability and performance characteristics.
This compound is a key component in the formulation of one-component Room Temperature Vulcanizing (RTV-1) silicone sealants. evonik.compowerchemical.net These sealants are widely used in construction, automotive, and electronics for sealing, bonding, and gap-filling. aerolgroup.comgracoroberts.com In RTV-1 acetoxy-type sealants, this compound acts as the moisture-activated cross-linker. osisilicones.com When the sealant is extruded from its cartridge and exposed to atmospheric moisture, the acetoxy groups on the silane hydrolyze, releasing acetic acid, which gives these sealants their characteristic vinegar-like odor. osisilicones.com This reaction initiates the cross-linking of the hydroxy-terminated silicone polymer chains, curing the sealant from a paste-like consistency into a durable and flexible silicone rubber. osisilicones.comsinosil.com
The function of this compound is central to the technology of moisture-curable materials. The curing mechanism relies on the reaction of the silane with ambient humidity, making it a convenient and efficient system for a wide range of applications. sinosil.com This moisture-activated cross-linking is essential for products that need to cure in place without the need for additional energy sources like heat. sinosil.com
Recent research has also explored the use of silane chemistry in the development of self-healing materials. mdpi.com The principle involves incorporating reversible bonds or mobile cross-linking agents within the polymer matrix. While not directly citing this compound, studies on self-healing silsesquioxane-based materials demonstrate that the siloxane bonds formed during cross-linking can, under certain conditions, be reformed after damage, partially restoring the material's integrity. mdpi.com The cross-linking capabilities of silanes like this compound are foundational to these advanced material concepts.
Adhesion Promotion in Coatings, Adhesives, and Sealants
In addition to its role as a cross-linker, this compound also functions as an effective adhesion promoter. powerchemical.netgoogle.com Good adhesion is critical for the performance of coatings, adhesives, and sealants to ensure a durable bond between the material and the substrate. specialchem.com Adhesion promoters are bifunctional molecules that act as a bridge at the interface, forming strong bonds with both the substrate and the polymer matrix. bcd-chemie.de
Bonding Mechanisms with Hydroxylated Surfaces (Glass, Metals)
The primary mechanism by which this compound bonds to substrates such as glass and metals involves its interaction with hydroxyl groups present on these surfaces. silsource.comresearchgate.net Most inorganic substrates, including glass and many metals (like aluminum and steel), naturally possess a surface layer of hydroxyl groups, making them receptive to bonding with organosilanes. researchgate.netusm.my
The bonding process is initiated by the hydrolysis of the acetoxy groups on the silane molecule upon exposure to moisture, which can be ambient humidity or trace amounts of water on the substrate. usm.myblueskychemical.com This hydrolysis reaction produces reactive silanol groups (Si-OH) and acetic acid as a byproduct. blueskychemical.com The newly formed silanol groups can then undergo a condensation reaction with the hydroxyl groups on the substrate surface. This reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the silane molecule to the surface. researchgate.netusm.my A secondary reaction involves the condensation of adjacent silanol molecules, forming a crosslinked siloxane network (Si-O-Si) on the surface, which further enhances the stability and durability of the modified layer. researchgate.net
Reaction Steps:
Hydrolysis: The acetoxy groups (-OAc) on the this compound molecule react with water (H₂O) to form silanol groups (-OH) and acetic acid (AcOH).
Condensation with Substrate: The silanol groups on the silane condense with the hydroxyl groups (-OH) on the glass or metal surface, forming covalent Si-O-Substrate bonds.
Self-Condensation: Adjacent silanol groups on the silane molecules can condense with each other to form a crosslinked siloxane (Si-O-Si) network.
This bonding mechanism transforms the chemical nature of the substrate's surface, creating a durable interface between the inorganic material and, typically, a polymeric coating or sealant. researchgate.net
Formation of Siloxane Bonds for Enhanced Adhesion
The formation of covalent siloxane bonds at the interface between a substrate and a coating or adhesive is the key to the adhesion-promoting capabilities of this compound. guidechem.comresearchgate.net These bonds effectively act as a molecular bridge, connecting the inorganic substrate (like metal or glass) with the organic polymer matrix of an adhesive or coating. researchgate.net This chemical linkage provides a much stronger and more durable bond than would be possible through physical interactions alone. researchgate.net
This compound is frequently used as an adhesion promoter in Room Temperature Vulcanizing (RTV-1) acetoxy silicone sealants. guidechem.comblueskychemical.com In these formulations, it promotes the adhesion to materials like aluminum and other metals. silsource.comblueskychemical.com The silane's ability to form a strong, water-resistant bond at the interface is crucial for the long-term performance of the sealant. researchgate.net
| Substrate | Bonding Group | Resulting Bond | Adhesion Effect |
| Glass | Surface Silanol (Si-OH) | Siloxane (Si-O-Si) | Strong covalent bond improves adhesion of coatings and sealants. |
| Aluminum | Surface Hydroxyl (Al-OH) | Siloxane-type (Si-O-Al) | Enhances the bond strength and durability of adhesives. |
| Steel | Surface Hydroxyl (Fe-OH) | Siloxane-type (Si-O-Fe) | Promotes adhesion and provides a barrier against moisture. |
Improvement of Durability, Moisture, and Chemical Resistance
The stable, crosslinked siloxane network formed by this compound on a substrate's surface significantly enhances the material's durability and resistance to environmental factors. researchgate.netpaint.org By creating a strong covalent bond between the substrate and a protective coating, the silane helps to prevent delamination, even under harsh conditions. researchgate.net
Moisture Resistance: The hydrophobic nature of the silane's organic groups (tert-butoxy) and the dense, crosslinked siloxane network create a barrier that repels water at the interface. researchgate.netpaint.org This is critical in preventing moisture from reaching the substrate, which can lead to corrosion on metals or degradation of the bond. researchgate.netspecialchem.com Standard tests, such as water immersion testing (ASTM D870), are used to evaluate the water resistance of coatings, a property significantly improved by silane adhesion promoters. specialchem.com
Surface Modification of Materials
Surface modification is a key area in materials science that involves altering the surface properties of a material to achieve desired characteristics without changing the bulk properties. mdpi.commdpi.comnih.gov Organosilanes like this compound are effective agents for surface modification due to their ability to form stable, self-assembled monolayers on various substrates. guidechem.comgelest.com
Changes in Wettability, Adhesion, and Surface Chemistry
The application of this compound fundamentally alters the surface chemistry of a material. The original hydroxylated, often hydrophilic, surface is replaced by a surface dominated by the chemical groups of the silane. mdpi.com This chemical change directly influences the surface energy, which in turn governs the wettability and adhesion properties of the material. mdpi.commdpi.com
Wettability is commonly assessed by measuring the contact angle of a liquid, such as water, on the surface. mdpi.com A high contact angle indicates poor wettability (hydrophobicity), while a low contact angle signifies good wettability (hydrophilicity). mdpi.comnih.gov By introducing non-polar tert-butoxy groups to the surface, this compound can significantly increase the water contact angle, thereby reducing the surface's wettability. mdpi.com This change in surface chemistry is crucial for applications requiring controlled adhesion, as the ability of an adhesive or coating to "wet" the surface is a prerequisite for forming a strong bond. mdpi.com
Enhancement of Hydrophobicity and Oleophobicity
The modification of surfaces with organosilanes is a well-established method for enhancing hydrophobicity (water repellency) and, in some cases, oleophobicity (oil repellency). mdpi.comgelest.com The non-polar organic groups of the silane are responsible for creating a low-energy surface. gelest.com
Hydrophobicity: The tert-butyl groups in this compound are bulky, non-polar hydrocarbon groups. When bonded to a surface, these groups create a layer that has a very low affinity for water, which is a highly polar molecule. gelest.com This results in a hydrophobic surface, characterized by high water contact angles. gelest.com
Oleophobicity: Achieving oleophobicity is more challenging than hydrophobicity because oils and organic solvents have much lower surface tensions than water. gelest.com To repel oils, a surface must have an extremely low surface energy. gelest.com While hydrocarbon-based silanes impart hydrophobicity, they are often oleophilic (oil-attracting). gelest.com To achieve oleophobicity, silanes with fluorinated alkyl chains are typically required, as the fluorine-carbon bonds lead to very low surface energies. mdpi.comgelest.com Therefore, while this compound is effective at enhancing hydrophobicity, it is not expected to create a significantly oleophobic surface on its own. Surfaces become both hydrophobic and oleophobic when their critical surface tension is below 20 mN/m, a level generally achieved with fluorinated compounds. gelest.com
Applications in Biocompatibility Enhancement, Corrosion Protection, and Microfluidics
While research into this compound for these specific applications is an emerging field, the broader class of organosilanes is widely utilized for surface functionalization to improve material performance. The principles of these applications provide a framework for the potential use of this compound.
Biocompatibility Enhancement: The surface properties of biomaterials are critical for their successful integration within a biological environment. Surface modification is a key strategy to enhance the biocompatibility of implants by promoting favorable interactions with cells and tissues. Silane coatings can be used to create surfaces that encourage cell adhesion, proliferation, and differentiation, which are essential for tissue regeneration and implant success. The hydrolysis of this compound would lead to the formation of silanol groups, which can covalently bond to the surface of metallic implants, creating a stable interface for further functionalization.
Corrosion Protection: Silane-based coatings are increasingly investigated as environmentally friendly alternatives to traditional chromate conversion coatings for protecting metals from corrosion. The mechanism involves the hydrolysis of the silane's alkoxy groups in the presence of water to form silanol groups. These silanols can then condense with each other and with hydroxyl groups on the metal surface to form a dense, cross-linked siloxane (Si-O-Si) network. This film acts as a physical barrier, preventing corrosive species from reaching the metal substrate. The specific structure of this compound, upon hydrolysis and condensation, could form a robust and adherent protective layer on various metal surfaces.
Microfluidics: Polydimethylsiloxane (PDMS) is a common material for fabricating microfluidic devices due to its ease of use and optical transparency. However, its hydrophobic nature can lead to the non-specific adsorption of proteins and other molecules, which can interfere with analyses. Surface modification with silanes is a common strategy to alter the surface properties of PDMS channels. A coating derived from this compound could potentially render the PDMS surface more hydrophilic or create a chemically resistant barrier, preventing the swelling of the PDMS in the presence of organic solvents.
Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
This compound has shown significant promise as a precursor for the deposition of high-quality silica (silicon dioxide, SiO₂) thin films using CVD techniques. Its liquid state and favorable vapor pressure make it suitable for various delivery methods.
LPCVD is a widely used technique for depositing uniform and conformal thin films. This compound has been identified as a viable alternative to more traditional silicon precursors like silane (SiH₄) and tetraethyl orthosilicate (TEOS).
A significant advancement in the use of this compound is its application in Direct Liquid Injection (DLI) LPCVD systems. This method allows for the precise and reproducible delivery of the liquid precursor into the deposition chamber, enabling controlled and safe deposition of thin silica films. The DLI system vaporizes the precursor, which is then transported to the substrate, where it decomposes to form a solid film. This technique offers excellent control over the film deposition process.
The properties of the deposited silica films are highly dependent on the deposition parameters. Research has shown that these parameters can be manipulated to control the film thickness and growth rate.
Temperature: The deposition rate of silicon dioxide films from this compound is strongly influenced by temperature. In the range of 450 to 600°C, the deposition rate increases from 20 to 250 angstroms per minute.
Partial Pressure: The partial pressure of the precursor in the CVD reactor is a critical parameter that affects the growth rate of the thin film. While specific kinetic studies on the partial pressure effects of this compound are not extensively detailed in the available literature, it is a fundamental parameter in CVD processes that governs the concentration of reactant species at the substrate surface.
Flow Rate: The flow rate of the precursor solution into the vaporizer in a DLI system is another key parameter for controlling the deposition process. Higher flow rates generally lead to higher deposition rates, assuming other parameters are not limiting.
Oxygen Addition: The addition of oxygen as a co-reactant can significantly impact the growth rate of silica films. For instance, a growth rate of 4.5 Å/min can be achieved without oxygen, which can be increased to 10.2 Å/min with the addition of oxygen.
| Deposition Parameter | Effect on Film Growth |
| Temperature | Increasing temperature from 450°C to 600°C increases the deposition rate from 20 Å/min to 250 Å/min. |
| Oxygen Addition | Addition of oxygen can increase the growth rate from 4.5 Å/min to 10.2 Å/min. |
This compound has been successfully used to deposit high-quality silicon dioxide films. These films exhibit a refractive index of 1.44, which is consistent with that of thermally grown silicon dioxide. A notable advantage of using this precursor is the excellent conformality of the deposited films. Even on micron-sized features with high aspect ratios, the step coverage is perfectly conformal at temperatures up to 500°C and remains nearly so at 575°C. For example, a 10,000 angstrom-high aluminum step can be conformally coated at 450°C.
To improve the performance of integrated circuits, materials with low dielectric constants (low-k) are required as interlayer dielectrics to reduce signal delay and power consumption. Organosilicate glass (SiCOH) films, which are essentially carbon-doped silicon dioxide, are a class of low-k materials that can be deposited by CVD. While specific research on using this compound for depositing low-k SiCOH films is not yet prevalent, its chemical structure containing carbon-based t-butoxy groups suggests its potential as a precursor for this application. The incorporation of carbon into the silica matrix can lower the dielectric constant of the film.
Metal Organic Chemical Vapor Deposition (MOCVD) for Protective Coatings
Metal Organic Chemical Vapor Deposition (MOCVD) is a thin film deposition technique that involves the thermal decomposition of metalorganic precursors in a vapor phase onto a substrate. This compound has been identified as a valuable precursor in MOCVD for the fabrication of high-performance protective coatings.
Deposition of SiO2 Coatings for High-Temperature Corrosion Protection
This compound has been successfully utilized as a precursor in MOCVD to deposit amorphous silicon dioxide (SiO2) coatings for the protection of alloys against high-temperature corrosion, particularly in sulfidizing environments. bohrium.com These protective layers are crucial in applications such as coal gasification systems where metal components are exposed to harsh corrosive conditions at elevated temperatures.
The MOCVD process using this compound is typically carried out at deposition temperatures ranging from 773 K to 873 K. bohrium.com Under these conditions, the precursor decomposes to form amorphous SiO2 layers with a growth rate of approximately 1 μm per hour. bohrium.com These coatings have demonstrated a significant improvement in the sulfidation resistance of various alloys, increasing it by a factor of at least 100. bohrium.com
Precursor for Rare-Earth Doped Silicate Thin Films
The unique properties of rare-earth ions make them highly valuable in various quantum technologies. This compound serves as a critical liquid silicon precursor in the fabrication of rare-earth doped silicate thin films, which are essential components in the development of quantum memories and information processing devices.
Growth of Yttrium Orthosilicate (Y2SiO5) Thin Films for Quantum Technologies
This compound is a key component in the growth of europium-doped yttrium orthosilicate (Eu:Y2SiO5) thin films using the direct liquid injection chemical vapor deposition (DLI-CVD) method. aerogel.org Yttrium orthosilicate is a promising host material for rare-earth ions in quantum technology applications due to the narrow optical and spin linewidths they exhibit within this matrix. aerogel.org
In the DLI-CVD process, this compound, dissolved in a solvent like mesitylene to a specific concentration (e.g., 23 mmol/L), is used as the silicon source. aerogel.org This liquid precursor offers good thermal stability and is easy to handle, making it a suitable choice for this deposition technique. aerogel.org
Engineering Crystallized Oxide Films through Deposition and Annealing Conditions
The crystalline quality and phase of the deposited rare-earth doped silicate thin films are critical for their performance in quantum devices. By carefully controlling the deposition parameters in the DLI-CVD system and subsequent annealing treatments, it is possible to engineer crystallized oxide films with the desired phase. aerogel.org
The initial ratio of yttrium to silicon in the precursor solution plays a crucial role in determining the final crystalline phase after annealing. aerogel.org For instance, by tuning this ratio, one can selectively obtain the high-temperature X2-phase of Y2SiO5, which is reported to be stable at temperatures above 1200 °C. aerogel.org Similarly, the formation of the β-phase of yttrium disilicate (Y2Si2O7), stable above 1225 °C, can also be controlled. aerogel.org
| Deposition Parameter | Influence on Film Properties |
| Precursor Concentration | Affects the growth rate and stoichiometry of the film. |
| Y/Si Atomic Ratio | Determines the final crystalline phase (e.g., X2-Y2SiO5 or β-Y2Si2O7) after annealing. aerogel.org |
| Deposition Temperature | Influences the decomposition of the precursor and the film's microstructure. |
| Annealing Temperature | Promotes crystallization and the formation of the desired high-temperature phases. aerogel.org |
| Annealing Atmosphere | Can affect the oxidation state of the rare-earth ions and the overall film quality. |
Nanoparticle Deposition by CVD using Liquid Precursors
Chemical Vapor Deposition (CVD) is a versatile technique for the synthesis and deposition of nanoparticles. The use of liquid precursors, delivered via techniques like aerosol-assisted CVD (AACVD), offers a convenient and rapid route to producing nanoparticle and nanocomposite thin films.
While specific studies detailing the use of this compound for nanoparticle deposition are not prevalent, the principles of using liquid precursors in CVD are well-established. In a typical AACVD process, a solution containing the precursor is aerosolized and transported to a heated substrate. The precursor then decomposes in the vapor phase, leading to the formation and deposition of nanoparticles on the substrate.
This method allows for the deposition of a wide range of materials. For instance, preformed gold colloids in a solvent have been used as a liquid precursor to deposit gold nanoparticle films. bohrium.com Furthermore, nanocomposite films can be created by co-depositing nanoparticles from a liquid precursor concurrently with a conventional CVD precursor for the matrix material. bohrium.com The density of the deposited nanoparticles within the film can be controlled by adjusting the concentration of the nanoparticle precursor in the initial solution. bohrium.com Given its properties as a liquid precursor for SiO2, this compound could potentially be used in such a system to create nanocomposite films with a silica matrix.
Sol-Gel Processing for Advanced Materials Synthesis
The sol-gel process is a wet-chemical technique used for the fabrication of glassy and ceramic materials from molecular precursors. wikipedia.org It involves the transition of a system from a liquid "sol" into a solid "gel" phase. While direct research on the application of this compound in sol-gel processing is limited, its chemical structure suggests its potential as a precursor in this method.
The sol-gel process typically utilizes metal alkoxides, which undergo hydrolysis and condensation reactions. aerogel.orgwikipedia.org this compound contains both alkoxy (t-butoxy) and acetoxy groups, both of which can be susceptible to hydrolysis. The hydrolysis of these groups would lead to the formation of silanol (Si-OH) groups. These reactive silanol groups can then undergo condensation reactions to form siloxane (Si-O-Si) bridges, which are the fundamental building blocks of a silica network.
The general steps involved in a sol-gel process using a silicon alkoxide precursor are:
Hydrolysis: The silicon alkoxide reacts with water, replacing the alkoxy groups with hydroxyl groups.
Condensation: The resulting silanol groups react with each other or with remaining alkoxide groups to form a network of siloxane bonds, leading to the formation of a sol.
Gelation: With further condensation, the sol particles link together to form a continuous network, resulting in a gel.
Aging: The gel is aged to strengthen the network and allow for further condensation.
Drying: The solvent is removed from the gel to produce a porous solid material.
An in-depth examination of this compound, a versatile organosilane compound, reveals its significant applications across materials science and microelectronics. This article focuses exclusively on the research applications of this compound, detailing its role in the formation of advanced materials through sol-gel processes and its function as a precursor in specialized synthesis.
Theoretical and Computational Studies on Di T Butoxydiacetoxysilane
Computational Modeling of Surface Interactions
Simulation of Interfacial Bonding and Adhesion Enhancement
Theoretical and computational studies are pivotal in elucidating the mechanisms by which silane (B1218182) coupling agents, such as di-t-butoxydiacetoxysilane, enhance adhesion at the interface between different materials. While specific computational simulations focused exclusively on this compound are not extensively available in publicly accessible literature, the well-established principles of molecular dynamics (MD) and quantum chemical simulations for analogous silane coupling agents provide a robust framework for understanding its potential behavior. These simulations offer molecular-level insights into the interfacial bonding and adhesion enhancement mechanisms.
The primary mechanism by which silane coupling agents promote adhesion involves the formation of a durable "chemical bridge" between an inorganic substrate and an organic polymer matrix. This process is initiated by the hydrolysis of the silane's reactive groups in the presence of water, followed by the condensation of the resulting silanols with hydroxyl groups on the substrate surface, forming strong covalent oxane bonds (Si-O-Substrate). Concurrently, the organic functionalities of the silane interact with the polymer matrix, either through entanglement or covalent bonding, thus completing the bridge and enhancing interfacial adhesion.
Computational simulations, particularly Molecular Dynamics (MD), are instrumental in modeling this complex interfacial region. MD simulations can predict the orientation and interaction of this compound molecules at a substrate interface, the dynamics of the hydrolysis and condensation reactions, and the resulting mechanical properties of the interface. These simulations typically involve the construction of an atomistic model of the substrate (e.g., silica (B1680970), metal oxide), the silane layer, and the polymer matrix. By applying virtual mechanical tests, such as pull-out or shear simulations, the interfacial adhesion energy and strength can be quantified.
Detailed Research Findings from Analogous Systems
Simulations on similar silane systems have demonstrated that the interfacial adhesion strength is highly dependent on several factors:
Surface Coverage: The density of silane molecules on the substrate surface significantly influences the number of covalent bonds formed, and consequently, the adhesion strength.
Hydrolysis and Condensation: The extent of hydrolysis of the silane's alkoxy and acetoxy groups and the subsequent condensation with surface hydroxyls are critical. Computational studies can model the reaction energetics to predict the favorability of these reactions.
Interfacial Voids: The presence of voids or gaps at the interface can act as stress concentration points, leading to premature failure. Simulations can help in understanding how processing conditions might minimize such defects.
Illustrative Data Tables from Simulated Adhesion Tests
While specific data for this compound is not available, the following tables illustrate the type of data that would be generated from molecular dynamics simulations of a generic silane-modified interface to assess adhesion enhancement.
Table 1: Simulated Interfacial Binding Energy
This table represents hypothetical binding energies between a silane layer and a silica substrate, calculated using MD simulations. A higher negative value indicates stronger binding.
| Silane Surface Coverage (%) | Interfacial Binding Energy (kJ/mol) |
| 25 | -1500 |
| 50 | -3200 |
| 75 | -5500 |
| 100 | -7800 |
Table 2: Simulated Work of Adhesion
The work of adhesion is the energy required to separate a unit area of the interface. This table shows hypothetical values for a polymer/silane/substrate system.
| Interface System | Work of Adhesion (mJ/m²) |
| Polymer / Bare Silica | 150 |
| Polymer / Silane-Treated Silica | 450 |
These illustrative tables underscore the quantitative insights that can be gained from computational studies into the effectiveness of silane coupling agents in enhancing interfacial bonding and adhesion. Future computational work focusing specifically on this compound would be invaluable in optimizing its application as an adhesion promoter in various industrial uses.
Future Research Directions and Emerging Applications of Di T Butoxydiacetoxysilane
Exploration of Novel Synthetic Pathways
The conventional synthesis of di-t-butoxydiacetoxysilane often involves multi-step processes that can be inefficient. A notable advancement is a two-step dropwise synthesis method, which involves an initial acylation followed by esterification. google.com This process starts with the slow addition of silicon tetrachloride to acetic anhydride (B1165640) to form the intermediate tetraacetoxysilane. Subsequently, tert-butyl alcohol is added, leading to the final product. google.com This method has been shown to significantly improve both the purity and yield of this compound compared to one-step synthesis approaches. google.com
Future research is focused on developing more direct and sustainable synthetic routes. A key area of exploration is the move away from chlorinated precursors, like chlorosilanes, which are corrosive and generate significant ammonium salt waste. rsc.org Inspired by progress in the broader field of organosilane chemistry, potential novel pathways for this compound could include:
Dehydrogenative Coupling: This method involves the reaction of silanes with alcohols or amines, producing only hydrogen gas as a byproduct, representing a highly atom-efficient and clean alternative. rsc.org
Catalytic Routes: The use of earth-abundant metal catalysts, such as cobalt or manganese, is being investigated to facilitate silane (B1218182) synthesis under milder conditions, reducing energy consumption and avoiding precious metal catalysts. acs.orgcsic.es
Direct Synthesis: Building upon the principles of the Müller–Rochow process, research into the direct reaction of elemental silicon with oxygenated organic compounds could lead to more cost-effective and streamlined production of acetoxy-alkoxy silanes. mdpi.com
| Synthetic Pathway | Key Features | Potential Advantages for this compound | References |
|---|---|---|---|
| Two-Step Synthesis | Sequential acylation and esterification. | Higher purity (>90%) and yield (88-92%). | google.com |
| Dehydrogenative Coupling | Catalytic reaction of Si-H and O-H/N-H bonds. | Eliminates corrosive byproducts; produces H₂ as the only byproduct. | rsc.org |
| Cobalt-Catalyzed Synthesis | One-pot reaction using green solvents and earth-abundant catalysts. | Increased sustainability, lower cost, and milder reaction conditions. | acs.orgcsic.es |
Development of Advanced Functional Materials
This compound's primary role is as a crosslinking agent for room-temperature-vulcanizing (RTV-1) silicone sealants and as an adhesion promoter. guidechem.comlanyachem.comsinosil.comblueskychemical.com Its molecular structure, featuring both hydrolyzable acetoxy groups and bulky tert-butoxy (B1229062) groups, allows it to form durable siloxane networks upon exposure to moisture, while also ensuring strong bonding to a variety of inorganic substrates like glass and metals. guidechem.comnbinno.comsilsource.com
The future of this compound in materials science lies in leveraging these fundamental properties to create more sophisticated materials:
High-Performance Composites: As a coupling agent, it can act as a molecular bridge between inorganic fillers (e.g., silica (B1680970), metal oxides) and organic polymer matrices. nbinno.comlabinsights.nl This enhances interfacial adhesion, leading to composite materials with superior mechanical strength, thermal stability, and moisture resistance. nbinno.commdpi.com
Advanced Coatings: Its ability to form strong bonds with surfaces can be exploited to develop advanced protective and functional coatings. These could include hydrophobic surfaces, anti-corrosion layers, and coatings that improve the durability of paints and other finishes. guidechem.com
Low-k Dielectric Films: Organosilicon precursors are critical in the semiconductor industry for depositing silicon-based low-dielectric constant (low-k) films, which act as insulators between conductive interconnects. nih.govresearchgate.net While not currently a primary precursor, the unique structure of this compound could be explored for the formulation of novel spin-on or chemical vapor deposition (CVD) precursors to achieve ultra-low-k values required for next-generation microelectronics. nih.govgelest.com
Integration in Emerging Technologies (e.g., Quantum Computing, Advanced Sensors)
While direct applications are still in the exploratory phase, the chemical properties of this compound and related organosilicon compounds suggest potential roles in cutting-edge technologies.
Quantum Computing: A significant area of research in quantum computing is the development of silicon-based qubits. princeton.edu These efforts require the creation of exceptionally pure silicon, particularly enriched in the silicon-28 isotope, to ensure the stability and coherence of the quantum states. livescience.comsiliconrepublic.comiflscience.com As an organosilicon precursor, this compound could hypothetically be investigated as a source material in specialized deposition processes designed to create these ultra-pure silicon layers, although this remains a speculative and long-term research direction.
Advanced Sensors: The function of silane coupling agents is critical in the fabrication of advanced chemical and biological sensors. labinsights.nl They are used to modify sensor surfaces at the molecular level, for instance, by anchoring specific receptor molecules to an inorganic substrate. mdpi.com this compound's reactive nature could be harnessed to functionalize the surfaces of nanoparticles or sensor chips, potentially enhancing their selectivity and sensitivity for detecting specific analytes. mdpi.commdpi.com
| Technology | Potential Application of this compound | Underlying Principle | Research Status | References |
|---|---|---|---|---|
| Quantum Computing | Precursor for ultra-pure silicon-28 layer deposition. | Use as a silicon source in advanced semiconductor fabrication processes. | Highly speculative; no direct research found. | princeton.edulivescience.comsiliconrepublic.com |
| Advanced Sensors | Surface modification agent for sensor substrates. | Acts as a coupling agent to bind functional molecules to the sensor surface. | Plausible based on known silane chemistry; specific research needed. | labinsights.nlmdpi.com |
Sustainable Synthesis and Application Methodologies
The chemical industry's shift towards green chemistry is influencing the entire lifecycle of compounds like this compound. Future research will prioritize the development of environmentally benign synthesis and application processes.
Key research directions include:
Chloride-Free Synthesis: A primary goal is to eliminate the use of chlorosilanes to prevent the formation of corrosive HCl and salt byproducts. rsc.orggelest.com This involves exploring alternative reactions, such as the direct reaction of silicon with alcohols and acetic acid derivatives. mdpi.com
Improved Atom Economy: Developing catalytic systems that maximize the incorporation of reactants into the final product is crucial. Dehydrogenative coupling, which yields only hydrogen as a byproduct, is a prime example of a highly atom-economical process that could be adapted for this compound. rsc.orgcsic.es
Energy Efficiency: The use of novel catalysts can enable synthesis to occur at lower temperatures and pressures, significantly reducing the energy footprint of the manufacturing process. acs.org
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors .
- PPE : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and flame-resistant lab coats .
- Spill management : Neutralize acetic acid residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
